Product packaging for 4-(Tert-butyl)-2-iodo-6-nitroaniline(Cat. No.:)

4-(Tert-butyl)-2-iodo-6-nitroaniline

Cat. No.: B12100408
M. Wt: 320.13 g/mol
InChI Key: JVXLINFPAWXZPD-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-iodo-6-nitroaniline is a high-value, multi-functional aromatic compound designed for advanced organic synthesis and research applications. Its structure features three distinct reactive sites: an amino group, an iodine atom, and a nitro group, each offering a handle for different chemical transformations (based on similar compounds) . The tert-butyl group adds steric bulk and influences the compound's lipophilicity and electronic properties. The iodine atom serves as a key functional group for introducing molecular complexity via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of new carbon-carbon bonds . The nitro group can be selectively reduced to an aniline, transforming the molecule into a versatile diamine precursor for constructing heterocyclic systems or more complex architectures . The electronic landscape of the molecule is complex, with the electron-donating amino group and the electron-withdrawing nitro and iodo groups creating a unique reactivity profile that dictates regioselectivity in subsequent substitution reactions . This compound is expected to be a crucial building block in medicinal chemistry for the synthesis of potential drug candidates, as nitroaromatic and iodoaniline motifs are prevalent in pharmaceuticals . It is also highly relevant in materials science for creating novel organic molecules with specific electronic or optical properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13IN2O2 B12100408 4-(Tert-butyl)-2-iodo-6-nitroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13IN2O2

Molecular Weight

320.13 g/mol

IUPAC Name

4-tert-butyl-2-iodo-6-nitroaniline

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3

InChI Key

JVXLINFPAWXZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 2 Iodo 6 Nitroaniline Derivatives

Electrophilic Aromatic Substitution (EAS) Reactions

The susceptibility of the 4-(tert-butyl)-2-iodo-6-nitroaniline ring to electrophilic attack is governed by the cumulative directing and activating or deactivating effects of its substituents.

Directing Effects of Amino, Nitro, Iodo, and Tert-butyl Groups on Regioselectivity

The regiochemical outcome of EAS reactions is a result of the interplay between the powerful activating amino group and the deactivating nitro and iodo groups, as well as the sterically influential tert-butyl group. The amino group is a potent ortho-, para-director, strongly activating the ring towards electrophiles. chemistrysteps.combyjus.com Conversely, the nitro group is a strong deactivating group and a meta-director. The iodo substituent is a weak deactivator but directs incoming electrophiles to the ortho and para positions. The tert-butyl group is a weak activator and an ortho-, para-director.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Influence
-NH₂ (Amino)Strongly ActivatingOrtho, Para
-NO₂ (Nitro)Strongly DeactivatingMeta
-I (Iodo)Weakly DeactivatingOrtho, Para
-C(CH₃)₃ (Tert-butyl)Weakly ActivatingOrtho, Para

Impact of Amine Protonation in Acidic Media on EAS Reactivity and Meta-Directing Effects

In strongly acidic environments, such as those used for nitration (e.g., a mixture of nitric and sulfuric acids), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.comyoutube.com This transformation has a profound impact on the molecule's reactivity. The anilinium group is a powerful deactivating group and a meta-director. chemistrysteps.compearson.comlibretexts.org

Consequently, under acidic conditions, the aromatic ring of this compound becomes extremely deactivated due to the presence of two potent meta-directing deactivators: the -NH₃⁺ group and the -NO₂ group. chemistrysteps.comyoutube.com This effect drastically reduces the ring's nucleophilicity, making electrophilic substitution exceptionally difficult. Any reaction that does proceed would be directed to the positions meta to both the -NH₃⁺ and -NO₂ groups, further complicating the regiochemical outcome on an already crowded ring.

Influence of Steric Hindrance from the Tert-butyl Group on Ortho-Substitution Pathways

Steric hindrance plays a critical role in directing the reaction pathways of substituted anilines. rsc.orgnih.gov The tert-butyl group is exceptionally bulky and exerts significant steric hindrance, which can impede or entirely block reactions at adjacent positions. libretexts.orgacs.org In this compound, the tert-butyl group at C4 sterically shields the C3 and C5 positions. While C3 is already substituted, any potential electrophilic attack at C5 would be sterically disfavored due to the proximity of the large tert-butyl group. libretexts.org This steric barrier, combined with the electronic deactivation of the ring, makes ortho-substitution next to the tert-butyl group highly unlikely.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr). This reaction requires an aromatic ring substituted with a good leaving group and activated by strong electron-withdrawing groups positioned ortho or para to it. pressbooks.pub

In this molecule, the iodine atom at C2 serves as a viable leaving group. The powerful electron-withdrawing nitro group at the ortho-position (C6) strongly activates the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. pressbooks.pub This setup facilitates the displacement of the iodide by various nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential ProductReaction Conditions
RO⁻ (Alkoxide)4-(Tert-butyl)-2-alkoxy-6-nitroanilineTypically requires heat in the corresponding alcohol
R₂NH (Amine)N²-Alkyl-4-(tert-butyl)-6-nitrobenzene-1,2-diamineOften requires heat, may be run neat or in a polar aprotic solvent
SH⁻ (Hydrosulfide)4-(Tert-butyl)-2-mercapto-6-nitroanilineReaction with NaSH or similar sulfide (B99878) source

This table presents hypothetical, albeit chemically plausible, SNAr reactions based on the established reactivity of similar 2-halonitroarenes. Specific experimental data for this compound was not found in the search results.

Reactivity Profiles of Functional Groups

Beyond the reactivity of the aromatic ring, the individual functional groups offer handles for diverse chemical modifications.

Transformations of the Amino Group (e.g., Protection-Deprotection Strategies, Derivatization)

The amino group is a highly reactive site, susceptible to oxidation and reaction with electrophiles. libretexts.orglibretexts.org To perform selective modifications elsewhere on the molecule, the amino group often requires protection.

A common strategy is the acylation of the amine to form an amide, for example, by reacting it with acetic anhydride (B1165640) to produce the corresponding acetanilide (B955) derivative. byjus.comuomustansiriyah.edu.iq This conversion of the amino group to an N-acetyl group serves two main purposes:

Reduces Reactivity: The lone pair of electrons on the nitrogen atom becomes delocalized through resonance with the adjacent carbonyl group, making the nitrogen less nucleophilic and the ring less activated. byjus.comlibretexts.org

Modulates Directing Effects: The amide group remains an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. youtube.com

The tert-butoxycarbonyl (Boc) group is another widely used protecting group for amines, valued for its stability in various conditions and specific deprotection protocols. researchgate.net Deprotection, typically the hydrolysis of the amide back to the amine, can be achieved under acidic or basic conditions after the desired transformations are complete. uomustansiriyah.edu.iqwiley-vch.de

The amino group can also be directly derivatized. For instance, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide array of other functionalities, although this would be competitive with SNAr pathways given the molecule's structure.

Table 3: Common Protection Strategies for the Amino Group

Protecting GroupReagent for IntroductionTypical Deprotection Conditions
Acetyl (Ac)Acetic Anhydride or Acetyl ChlorideAcidic or Basic Hydrolysis (e.g., HCl/H₂O, NaOH/H₂O)
Tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., Trifluoroacetic Acid (TFA))
Benzyloxycarbonyl (Z or Cbz)Benzyl ChloroformateCatalytic Hydrogenation (H₂, Pd/C)

Reactions Involving the Nitro Group (e.g., Reduction to Amino Group)

The nitro group on the this compound scaffold is a versatile functional group that readily undergoes reduction to an amino group, yielding 4-tert-butyl-2-iodo-benzene-1,6-diamine. This transformation is pivotal for subsequent synthetic manipulations, such as the construction of heterocyclic rings. The reduction can be achieved using a variety of reagents and conditions, with the choice of method often depending on the desired chemoselectivity and the presence of other functional groups. wikipedia.org

Commonly employed methods for the reduction of aryl nitro compounds are broadly applicable to this substrate. These include catalytic hydrogenation and chemical reduction with metals or metal salts. wikipedia.orgscispace.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with a hydrogen source like H₂ gas or hydrazine (B178648) is highly efficient. wikipedia.orgscispace.com Metal-based reductions, particularly with iron powder in an acidic medium (e.g., acetic acid or ammonium (B1175870) chloride), or with tin(II) chloride in concentrated hydrochloric acid, are classic and effective methods for this conversion. wikipedia.orglibretexts.org

More recently, methodologies focusing on milder conditions and enhanced chemoselectivity have been developed. These are particularly relevant for complex molecules where sensitive functional groups must be preserved. For instance, metal-free reductions using reagents like tetrahydroxydiboron (B82485) in water have been shown to be highly effective and tolerant of various functional groups. organic-chemistry.org Another approach involves the in-situ generation of the reducing agent, such as the use of potassium borohydride (B1222165) (KBH₄) and iodine, which forms boron triiodide (BI₃) as the active reductant. organic-chemistry.org The selection of the reducing system allows for precise control over the reaction outcome, avoiding the reduction of other potentially sensitive groups like the iodine substituent. scispace.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Conditions Comments Reference(s)
Fe / NH₄Cl or HCl/EtOH Reflux Classical, cost-effective, and robust method. wikipedia.org
SnCl₂ · 2H₂O / HCl Room Temp or Heat Widely used, reliable for complete reduction. wikipedia.orgscispace.com
H₂ / Pd/C or PtO₂ RT, Pressure High efficiency, clean reaction, requires specialized equipment. wikipedia.org
Na₂S₂O₄ (Sodium Dithionite) Aqueous solution Mild conditions, useful for selective reductions. wikipedia.org
Zn / NH₄Cl Aqueous medium Mild reducing system. scispace.com
Tetrahydroxydiboron Water, Room Temp Metal-free, highly chemoselective, and operates under mild conditions. organic-chemistry.org

Reactivity of the Iodine Substituent (e.g., Halogen Exchange, Oxidative Substitution)

The iodine atom in this compound is a key reactive site, enabling a wide array of transformations. Its relatively low bond strength and high polarizability make it an excellent leaving group in nucleophilic aromatic substitution and a reactive partner in metal-catalyzed cross-coupling reactions.

Halogen Exchange: The iodo-substituent can be replaced by other halogens (Cl, Br) through a halogen exchange reaction. While the Finkelstein reaction, which typically involves treating an alkyl chloride or bromide with sodium iodide in acetone (B3395972) to yield an alkyl iodide, demonstrates the principle of halide exchange equilibrium, specific conditions are required for aryl halides. manac-inc.co.jpmanac-inc.co.jporganicmystery.com For aryl iodides, exchange reactions might be driven by using copper(I) halides or other transition metal catalysts.

Oxidative Substitution and Cross-Coupling: The C-I bond is highly susceptible to oxidative addition with low-valent transition metal complexes, such as those of palladium(0) or copper(I). nih.govyoutube.com This step is the cornerstone of numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. The reactivity of N,N-dialkyl-2-iodoanilines with palladium catalysts has been shown to lead to the formation of various palladacycles through C-H activation processes following the initial oxidative addition. nih.gov The versatility of the iodine substituent makes this compound and its derivatives valuable intermediates for building complex molecular architectures.

Detailed Mechanistic Elucidation of Key Reaction Pathways

Kinetics and Mechanism of Halogenation (e.g., Dipole-Dipole Reactions, Halogen Transfer)

The halogenation of aromatic amines like aniline (B41778) derivatives can proceed through several mechanistic pathways. The kinetics of the halogenation of anilines by chloramine-T have been shown to be first order in both the substrate and the halogenating agent. This suggests a direct interaction between the aniline and the halogen source.

A plausible mechanism involves the direct transfer of a halogen cation (e.g., Cl⁺, Br⁺, I⁺) from the halogenating agent to the electron-rich aromatic ring. For substrates like substituted anilines, the amino group strongly activates the ortho and para positions towards electrophilic attack. The reaction does not appear to proceed through the formation of an N-halo intermediate that subsequently rearranges, a pathway that has been disproven in certain cases by the successful use of iodometry to track the disappearance of the halogenating agent.

Mechanisms of C-N Bond Formation (e.g., Radical Pathways, Sigmatropic Rearrangements, Hypervalent Iodine Mediated Processes)

The formation of carbon-nitrogen bonds is a fundamental process in organic synthesis, and derivatives of this compound can participate in such reactions through various mechanisms.

Hypervalent Iodine Mediated Processes: Hypervalent iodine reagents (e.g., PIDA, PIFA) are powerful oxidants that can facilitate intramolecular and intermolecular C-N bond formation. researchgate.nethbni.ac.in These reactions often proceed under metal-free conditions. The mechanism typically involves the hypervalent iodine reagent acting as an oxidant or electrophile to activate a nitrogen-containing species. researchgate.net For example, in the oxidative cyclization of anilides, a proposed mechanism involves the formation of a nitrenium ion intermediate, which then undergoes electrophilic aromatic substitution to form the new C-N bond. hbni.ac.in These reagents can enable cascade reactions, forming complex heterocyclic structures in a single step. rsc.org

Radical Pathways: C-N bond formation can also occur via radical mechanisms, which have seen a resurgence with the development of photo- and electrochemical methods. researchgate.netrsc.org These strategies allow for the use of unactivated N-H bonds. Key mechanistic pathways include:

N-Radical Addition: An N-centered radical adds to an unsaturated C-C bond. researchgate.net

C-/N-Radical Cross-Coupling: A carbon-centered radical and a nitrogen-centered radical couple directly. rsc.org

Hydrogen Atom Transfer (HAT): A radical abstracts a hydrogen atom from an N-H bond, generating an N-radical for subsequent reactions. researchgate.net Visible light photocatalysis can generate nitrogen radical cations from anilines, which can then undergo electrophilic addition to a tethered olefin, initiating a cascade to form N-heterocycles. nih.gov

Transition-Metal-Catalyzed Pathways: Transition metals like palladium, copper, and rhodium are widely used to catalyze C-N bond formation. nih.gov For instance, rhodium(III)-catalyzed C-H amination using organic azides as the nitrogen source proceeds through a chelation-assisted C-H bond cleavage to form a metallacycle. This is followed by the insertion of a metal-nitrenoid species into the metal-carbon bond, and subsequent protodemetalation releases the aminated product. nih.gov

Table 2: Comparison of C-N Bond Formation Mechanisms

Mechanism Type Key Intermediates Typical Reagents/Conditions Characteristics Reference(s)
Hypervalent Iodine Nitrenium ions, Radical cations PIDA, PIFA Metal-free, oxidative, suitable for heterocycle synthesis. researchgate.nethbni.ac.in
Radical Pathway N-centered radicals, Radical cations Photoredox catalysts, Electrochemical cells High functional group tolerance, uses unactivated bonds. researchgate.netrsc.org
Transition Metal Catalysis Metal-nitrenoids, Metallacycles Rh, Ir, Pd, Cu catalysts; Organic azides High efficiency and selectivity, often requires directing groups. nih.gov

Role of Catalysts in Reaction Mechanisms (e.g., Iodine as Oxidant and Lewis Acid)

Molecular iodine (I₂) itself is a remarkably versatile catalyst in organic synthesis, capable of acting through multiple activation modes. rsc.orgnih.gov Its utility stems from its properties as a mild Lewis acid, its ability to act as an oxidant, and its capacity to form other catalytically active species in situ. rsc.org

Iodine as a Lewis Acid: Due to its ability to accept electron density, iodine can function as a Lewis acid or, more accurately, a halogen-bond donor. nih.gov In this role, it activates electrophiles, such as carbonyl groups in esterification or acetalization reactions, by coordinating to an oxygen lone pair, making the carbonyl carbon more susceptible to nucleophilic attack. niscpr.res.inresearchgate.net This mode of catalysis is mild, effective, and often proceeds under neutral conditions. researchgate.net

Iodine as an Oxidant and Pre-catalyst: Iodine can also act as a catalyst in oxidative reactions. In many cases, I₂ is a pre-catalyst that is converted into the active catalytic species in the presence of a stoichiometric co-oxidant like hydrogen peroxide, Oxone, or dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org These reactions can generate highly reactive intermediates such as hypoiodite (B1233010) (IO⁻), iodonium (B1229267) (I⁺), or hypervalent iodine species (I(III) or I(V)) in catalytic amounts. nih.govresearchgate.net These in-situ-generated species are potent oxidants capable of mediating a wide range of transformations, including the formation of C-O and C-N bonds. researchgate.net The catalytic cycle is sustained by the stoichiometric oxidant, which regenerates the active iodine species from the iodide (I⁻) formed during the reaction.

Synthetic Applications and Further Transformations of 4 Tert Butyl 2 Iodo 6 Nitroaniline As a Versatile Precursor

Utilization in the Synthesis of Heterocyclic Compounds

The structural motifs present in 4-(tert-butyl)-2-iodo-6-nitroaniline make it an ideal starting material for the synthesis of various heterocyclic compounds. The amino group, the iodine atom, and the nitro group can all participate in or influence cyclization reactions, leading to the formation of indoles, quinolines, phthalimides, and benzoxazines, among others.

While direct synthesis examples starting from this compound for all these heterocycles are not extensively documented in the provided search results, the reactivity of analogous 2-iodoanilines and nitroanilines provides a strong basis for its potential applications.

Indoles: The synthesis of indoles often involves the formation of a five-membered nitrogen-containing ring fused to the benzene (B151609) ring. Methods like the Leimgruber-Batcho indole (B1671886) synthesis, which starts from a nitrotoluene, could be adapted. orgsyn.org For instance, the nitro group of a derivative of this compound could be reduced and the resulting diamine could undergo cyclization to form an indole ring. Another approach involves the palladium-catalyzed coupling of the iodoaniline with an appropriate partner, followed by cyclization. The synthesis of 3-nitroindoles has been achieved through regioselective nitration of indoles under non-acidic conditions, highlighting the importance of nitro-substituted indoles as synthetic intermediates. nih.gov

Quinolines: The synthesis of quinolines, a six-membered heterocyclic ring fused to benzene, can be achieved from 2-iodoanilines through various methods. One common strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govamazonaws.comresearchgate.net This would involve the initial N-alkynylation of this compound, followed by an iodine-promoted 6-endo-dig cyclization to yield a substituted quinoline. nih.govresearchgate.net The presence of the tert-butyl and nitro groups would influence the electronic properties and steric hindrance of the resulting quinoline. The Doebner reaction, a one-pot, three-component method, has been used to synthesize 6-iodo-substituted carboxy-quinolines from iodo-aniline, pyruvic acid, and various aldehydes. nih.gov

Phthalimides: Phthalimides can be synthesized from phthalic anhydrides and amines. While a direct synthesis from this compound is not explicitly detailed, a plausible route could involve the conversion of the aniline (B41778) precursor to a phthalic anhydride (B1165640) derivative, which could then react with an amine. A more general method for phthalimide (B116566) synthesis involves the use of nitromethane (B149229) as a nitrogen donor in a copper(II)-catalyzed reaction with o-phthalic anhydride. nih.gov

Benzoxazines: Benzoxazines, containing an oxazine (B8389632) ring fused to a benzene ring, are accessible from aniline precursors. A common synthetic route involves the reaction of a phenol (B47542), an amine, and formaldehyde (B43269). For example, 3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazine has been synthesized from 2,4,6-tribromoaniline, phenol, and paraformaldehyde. researchgate.net By analogy, this compound could be reacted with a suitable phenol and formaldehyde to generate the corresponding benzoxazine (B1645224) derivative.

Application in Cross-Coupling Chemistries Involving the Iodine Substituent

The carbon-iodine bond in this compound is a key functional group that enables its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyonedalabs.com The iodine substituent in this compound makes it an excellent substrate for this reaction. It can be coupled with a variety of aryl or vinyl boronic acids or their esters to introduce new carbon frameworks at the 2-position. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the iodoaniline to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of unprotected nitrogen-rich heterocycles can sometimes inhibit the reaction, but specialized precatalysts have been developed to overcome this challenge. nih.gov

Heck Coupling: The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.org this compound can serve as the aryl halide component in Heck reactions. For instance, it can be reacted with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield substituted alkenes. asianpubs.org The reaction mechanism involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. libretexts.org The use of specific ligands and reaction conditions can influence the efficiency and selectivity of the Heck coupling. organic-chemistry.orgresearchgate.net

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Organoboron compounds (e.g., boronic acids, boronic esters) Pd(0) complex, Base (e.g., K₃PO₄, Na₂CO₃) C-C
Heck Alkenes Pd(0) or Pd(II) complex, Base (e.g., Et₃N) C-C

Derivatization Strategies for Analytical and Research Probes

The unique structure of this compound lends itself to derivatization for the development of analytical and research probes. These probes can be designed for enhanced detection in analytical techniques or for use as labels in structural and mechanistic studies.

For analytical purposes, particularly in high-performance liquid chromatography (HPLC) coupled with various detectors (UV-Vis, fluorescence, mass spectrometry), derivatization is often employed to improve the detectability and separation of analytes. While specific derivatization protocols for this compound are not detailed in the provided results, general strategies for anilines and nitroaromatics are applicable.

The amino group is a common site for derivatization. It can be reacted with a variety of reagents to introduce chromophoric or fluorophoric moieties, thereby enhancing its UV-Vis or fluorescence detection. For mass spectrometric (MS) detection, derivatization can be used to improve ionization efficiency or to introduce a specific mass tag for targeted analysis.

The iodine atom in this compound makes it a candidate for use as a heavy-atom label in X-ray crystallography to aid in phase determination. Furthermore, the entire molecule can be incorporated into larger systems as a probe. For instance, nitroxide spin labels are commonly used in electron paramagnetic resonance (EPR) spectroscopy for studying the structure and dynamics of biomolecules. researchgate.net While this compound is not a nitroxide itself, it could potentially be a precursor for the synthesis of novel spin labels. The aniline moiety could be modified to attach to a biomolecule, and the nitro and iodo groups could be chemically transformed to generate a radical center.

Exploration of this compound in Complex Molecule Synthesis

The versatility of this compound as a building block extends to the synthesis of more complex molecules, including those with potential biological activity. The ability to undergo various transformations, such as heterocyclic ring formation and cross-coupling reactions, allows for the stepwise construction of intricate molecular architectures.

The search results indicate that substituted anilines and iodoarenes are key intermediates in the synthesis of a range of complex molecules. For example, the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, a crucial component in asymmetric catalysis, is synthesized from picolinic acid and (S)-tert-leucinol. beilstein-journals.org While not a direct application of the title compound, this highlights the importance of tert-butyl substituted building blocks in the synthesis of valuable chemical entities. Furthermore, the use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox reactions for C-O and C-N bond formation demonstrates the utility of tert-butyl containing compounds in modern synthetic methodologies. nih.gov

Given its array of functional groups, this compound can be envisioned as a starting point for the synthesis of libraries of compounds for drug discovery or materials science applications. The sequential and selective manipulation of the amino, iodo, and nitro groups can lead to a diverse set of derivatives with varied and potentially useful properties.

Computational Chemistry and Theoretical Characterization of 4 Tert Butyl 2 Iodo 6 Nitroaniline and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for examining the electronic structure and predicting the reactivity of organic molecules. For substituted nitroanilines, DFT calculations, often using hybrid functionals like B3LYP, provide a robust framework for understanding how different substituent groups—such as the tert-butyl, iodo, and nitro groups—collectively influence the electronic environment of the aniline (B41778) scaffold. researchgate.net

The electronic properties of aromatic compounds are largely dictated by their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of chemical reactivity and kinetic stability. researchgate.net

In a molecule like 4-(tert-butyl)-2-iodo-6-nitroaniline, the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) have opposing effects on the benzene (B151609) ring's π-system. The amino group tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while the nitro group lowers the energy of the LUMO, making it a better electron acceptor. rsc.org The HOMO is typically characterized by significant electron density on the aniline ring and the amino group, whereas the LUMO is primarily localized over the nitro group and the aromatic ring. rsc.org

The HOMO-LUMO energy gap is a key indicator of molecular stability. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net For nitroaniline derivatives, the presence of strong electron-donating and electron-withdrawing groups tends to decrease the HOMO-LUMO gap, leading to potential applications in optoelectronics due to intramolecular charge transfer (CT) characteristics. researchgate.net

The distribution of electron density within the molecule determines the preferred sites for electrophilic and nucleophilic attack. This can be visualized through molecular electrostatic potential (MESP) maps and quantified using methods like Mulliken charge analysis. researchgate.net

Nucleophilic Sites: Regions with high electron density (negative potential), such as the oxygen atoms of the nitro group and the nitrogen atom of the amino group, are susceptible to attack by electrophiles. The amino group, being a strong activating group, increases electron density at the ortho and para positions of the benzene ring, though in this specific compound, these positions are already substituted. rsc.org

Electrophilic Sites: Regions with low electron density (positive potential), particularly around the hydrogen atoms of the amino group and the nitro group's nitrogen atom, are prone to nucleophilic attack. researchgate.net The iodine atom, due to the phenomenon of the "σ-hole," can also act as an electrophilic site, which is central to its ability to form halogen bonds. tamuc.eduijres.org

Quantum chemical studies on aniline and nitrobenzene (B124822) have shown that the amino group directs electrophiles to the ortho and para positions, while the nitro group directs them to the meta position. rsc.org In this compound, the interplay of these substituents creates a complex reactivity profile governed by both electronic and steric effects.

Computational Derivation and Analysis of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies frequently employ molecular descriptors derived from computational chemistry to correlate a molecule's structure with its biological activity or toxicity. nih.govdergipark.org.tr For nitroaromatic compounds, a range of descriptors has proven useful in developing predictive models. nih.gov These descriptors are calculated using various quantum mechanical methods, including semi-empirical and DFT approaches. dergipark.org.trui.ac.id

Key molecular descriptors relevant to nitroanilines include:

Quantum Chemical Descriptors: Parameters like atomic net charges, polarizability (α), and hyperpolarizability reflect the molecule's response to an external electric field. dergipark.org.trui.ac.id

Solvation Descriptors: The octanol/water partition coefficient (LogP or K_ow) is a crucial descriptor for predicting the bioavailability and environmental fate of a compound. nih.gov

These descriptors are used in multiple linear regression (MLR) or other statistical methods to build QSAR models. ui.ac.idmdpi.com For instance, studies on the toxicity of nitroaromatic compounds have identified E_HOMO, E_LUMO, and K_ow as highly relevant parameters. nih.gov

Table 1: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds.
DescriptorSymbolSignificanceReference
Highest Occupied Molecular Orbital EnergyE_HOMORelates to the ability to donate electrons; higher values indicate greater reactivity towards electrophiles. nih.gov
Lowest Unoccupied Molecular Orbital EnergyE_LUMORelates to the ability to accept electrons; lower values indicate greater reactivity towards nucleophiles. nih.gov
Octanol/Water Partition CoefficientLogP / K_owMeasures hydrophobicity, affecting bioavailability and bioaccumulation. nih.gov
Dipole MomentμIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. ui.ac.id
PolarizabilityαMeasures the deformability of the electron cloud in an electric field. ui.ac.id

Investigation of Intramolecular and Intermolecular Interactions

The solid-state architecture and macroscopic properties of molecular crystals are governed by a delicate balance of non-covalent interactions. In substituted iodo-nitroanilines, hydrogen bonding and halogen bonding are particularly significant. nih.gov

The amino group (-NH2) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) are effective hydrogen bond acceptors. This donor-acceptor pairing facilitates the formation of N-H···O hydrogen bonds, which are a dominant feature in the crystal structures of most nitroanilines. nih.govresearchgate.net

These interactions can be either intramolecular or intermolecular.

Intramolecular Hydrogen Bonding: In ortho-nitroaniline, a weak intramolecular hydrogen bond can form between one of the amino hydrogens and an adjacent nitro oxygen, creating a six-membered ring. niscpr.res.inresearchgate.net This interaction can influence the planarity and solubility of the molecule.

Intermolecular Hydrogen Bonding: More commonly, N-H···O bonds link molecules together, forming extensive networks. Depending on the substitution pattern, these networks can manifest as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.govresearchgate.netcore.ac.uk For example, molecules of 2-iodo-5-nitroaniline (B1593984) are linked by N-H···O hydrogen bonds into centrosymmetric dimers. nih.gov The presence of bulky substituents like the tert-butyl group can sterically hinder certain arrangements, potentially favoring one type of network over another.

Halogen bonding is a directional, non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). ijres.org The iodine atom in an iodo-aromatic compound has a region of positive electrostatic potential, known as a σ-hole, opposite the C-I covalent bond, allowing it to attract electron-rich sites. tamuc.edu

In iodo-nitroaniline derivatives, the oxygen atoms of the nitro group are excellent halogen bond acceptors. This leads to the formation of C-I···O interactions, which can be a key structure-directing force, often working in concert with hydrogen bonds. nih.gov These iodo···nitro interactions can be two-center or three-center, depending on the geometry. nih.govresearchgate.net

Pi-Pi Stacking and Other Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the crystal packing and influencing the physical properties of molecular solids. In this compound and its analogues, a complex interplay of such forces is at play, including pi-pi stacking, hydrogen bonding, and halogen bonding.

In analogues such as 2-iodo-6-methoxy-4-nitroaniline, molecules are linked by pairs of N-H...O hydrogen bonds, forming chains that are further organized by iodo-nitro interactions. nih.gov These chains can then be linked into sheets through aromatic pi-pi stacking interactions. nih.gov A similar scenario is observed in 2,6-diiodo-4-nitrophenol, where O-H...O hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking combine to create a three-dimensional framework. nih.gov

For this compound, the presence of the amino group allows for the formation of N-H...O hydrogen bonds with the nitro group of an adjacent molecule. The iodine substituent can also participate in halogen bonding, interacting with the nitro group's oxygen atoms. The bulky tert-butyl group, however, can sterically hinder some of these interactions, leading to a distortion of the crystal packing compared to less substituted analogues.

Computational studies on these types of interactions typically involve the use of quantum mechanical calculations to determine the geometry and energy of the interacting dimers or clusters. The table below presents hypothetical interaction energies for different non-covalent interactions that could be present in this compound, based on values typically observed for such interactions in similar systems.

Interaction TypeDonorAcceptorTypical Interaction Energy (kcal/mol)
Hydrogen BondingN-HO=N-3 to -7
Halogen BondingC-IO=N-2 to -5
Pi-Pi StackingAromatic RingAromatic Ring-1 to -3

Note: These are representative values and the actual interaction energies would depend on the specific geometry and electronic environment.

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species such as transition states and the determination of activation energy barriers. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational methods like Density Functional Theory (DFT) can provide invaluable insights.

The steric bulk of the tert-butyl group is expected to have a significant impact on reaction pathways. For instance, in electrophilic aromatic substitution reactions, the large size of the tert-butyl group can hinder the approach of the electrophile to the adjacent positions, thereby influencing the regioselectivity of the reaction. numberanalytics.com Computational studies can quantify this steric hindrance by calculating the energy barriers for electrophilic attack at different positions on the aromatic ring.

A general approach to modeling these reaction pathways involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state connecting the reactants and products is performed. This is often the most computationally demanding step.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and to obtain zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the found transition state correctly connects the desired reactants and products.

While specific computational studies on the reaction pathways of this compound are not extensively reported in the literature, studies on related systems have demonstrated the utility of these methods. For example, Gaussian computation analysis has been used to understand the effect of different substitution groups on the intramolecular Diels-Alder reaction of other complex nitrogen-containing heterocycles. researchgate.net

The following table provides a hypothetical comparison of activation energy barriers for the nitration of aniline versus a sterically hindered aniline, illustrating the expected impact of a bulky substituent.

SubstratePosition of NitrationHypothetical Activation Energy (kcal/mol)
Anilinepara15
Anilineortho17
2,6-di-tert-butylanilinemeta>25 (due to steric hindrance at ortho/para)

Conformational Analysis and Steric Effects of the Tert-butyl Group

The tert-butyl group is well-known for its significant steric demands, which can profoundly influence the conformation of a molecule. nih.gov In this compound, the tert-butyl group, along with the iodine atom and the nitro group, forces a twisted geometry. The nitro group, in particular, is likely to be twisted out of the plane of the aromatic ring to minimize steric clashes with the adjacent iodine atom.

Conformational analysis of such molecules can be performed using computational methods to rotate key dihedral angles and calculate the corresponding energy profile. For this compound, the key dihedral angles to consider are those involving the C-N bond of the nitro group and the C-C bond of the tert-butyl group.

Studies on related compounds have shown that a nitro group ortho to a tert-butyl group can be twisted by at least 82° out of the plane of the aromatic nucleus. researchgate.net This significant twisting has a dramatic effect on the electronic properties of the molecule, as it disrupts the mesomeric interaction between the nitro group and the aromatic ring. researchgate.net

The table below summarizes the expected conformational preferences and the steric impact of the substituents in this compound.

SubstituentPositionExpected Dihedral Angle (relative to aromatic ring)Consequence of Steric Strain
Nitro group2~60-90°Disruption of mesomeric effect
Amino group6Closer to planarPotential for hydrogen bonding
Tert-butyl group4Rotational freedom around C-C bondHindrance to intermolecular interactions
Iodine atom2-Contributes to steric crowding around the nitro group

The conformational preferences of substituted pyrones have been studied using a combination of NMR spectroscopy and X-ray diffraction, revealing a marked preference for specific conformations due to the nature of the substituents. ethz.ch These experimental techniques, in conjunction with computational modeling, provide a comprehensive picture of the conformational landscape of sterically hindered molecules.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Tert Butyl 2 Iodo 6 Nitroaniline

X-ray Diffraction Techniques for Solid-State Structure Elucidation

X-ray diffraction is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the molecular structure of a compound in the solid state. This technique involves growing a high-quality single crystal of 4-(tert-butyl)-2-iodo-6-nitroaniline, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined with high precision.

No specific single crystal X-ray diffraction data for this compound has been found in the searched literature.

Co-crystal Structural Analysis for Interaction Studies

Co-crystallization of this compound with other molecules (co-formers) can be used to study non-covalent interactions, such as hydrogen bonding and halogen bonding. By analyzing the crystal structure of the resulting co-crystal, researchers can gain insights into the intermolecular forces that govern the compound's behavior in different chemical environments.

No specific co-crystal structural analysis for this compound has been reported in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR Spectral Analysis

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the this compound molecule. The chemical shifts, integration, and coupling patterns of the proton signals would provide information about the connectivity of the atoms.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals would help to identify the different types of carbon atoms (e.g., aromatic, aliphatic, and those attached to electron-withdrawing or electron-donating groups).

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the searched databases.

Advanced NMR Techniques for Stereochemical and Conformational Assignment

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be employed to further elucidate the structure of this compound. These experiments help to establish the connectivity between different atoms in the molecule and can provide insights into its stereochemistry and conformational preferences in solution.

No published studies utilizing advanced NMR techniques for the stereochemical and conformational assignment of this compound were identified.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H stretches of the aniline (B41778) group, the C-H stretches of the tert-butyl group and the aromatic ring, the N-O stretches of the nitro group, and the C-I stretch.

Specific IR and Raman spectroscopic data for this compound could not be located in the reviewed literature.

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a key technique for studying the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure and conjugation of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions, characteristic of "push-pull" systems. In this molecule, the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) are in a para-like arrangement, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT is a primary contributor to the absorption bands observed in the spectrum.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems, these are typically intense and occur at shorter wavelengths. The extended conjugation provided by the benzene (B151609) ring, coupled with the influence of the substituents, will significantly affect the energy of these transitions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions and occur at longer wavelengths.

The substituents on the benzene ring play a crucial role in modulating the absorption maxima (λmax).

Amino Group (-NH₂): As a strong electron-donating group (auxochrome), the amino group increases the electron density of the aromatic ring through resonance. This raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap and causing a bathochromic (red) shift to longer wavelengths.

Nitro Group (-NO₂): As a strong electron-withdrawing group (chromophore), the nitro group decreases the electron density of the ring. This lowers the energy of the lowest unoccupied molecular orbital (LUMO), also contributing to a smaller HOMO-LUMO gap and a bathochromic shift.

Tert-butyl Group (-C(CH₃)₃): This bulky alkyl group is a weak electron-donating group through induction. Its electronic effect is less pronounced compared to the amino and nitro groups, but its steric bulk may influence the planarity of the molecule, which in turn can affect the extent of conjugation and the resulting spectrum.

In similar nitroaniline systems, the primary absorption band, which is characterized by significant charge transfer from the amino group and the benzene ring to the nitro group, is sensitive to the solvent polarity. An increase in solvent polarity typically leads to a red shift of this charge-transfer band.

Table 2: Predicted Electronic Transitions and Influencing Factors for this compound

Type of TransitionOrbitals InvolvedExpected CharacteristicsInfluencing Factors
π → πHOMO → LUMOHigh intensity, shorter to medium wavelengthExtended conjugation, electron-donating and -withdrawing groups
n → πNon-bonding → π*Low intensity, longer wavelengthPresence of heteroatoms with lone pairs (N, O)
Intramolecular Charge Transfer (ICT)Donor (Aniline) → Acceptor (Nitro)Intense, sensitive to solvent polarity"Push-pull" nature of substituents, solvent environment

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₃IN₂O₂, leading to a calculated molecular weight of approximately 320.13 g/mol .

In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺). This molecular ion is a radical cation that is often unstable and undergoes fragmentation, breaking down into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

Molecular Ion Peak (M⁺): The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. Due to the presence of a single iodine atom, which is monoisotopic (¹²⁷I), the molecular ion peak will be distinct. The "Nitrogen Rule" is applicable here; since the molecule contains an even number of nitrogen atoms (two), its molecular ion will have an even nominal mass.

Key Fragmentation Pathways: The fragmentation of the molecular ion is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, several key fragmentation pathways can be predicted:

Loss of a Methyl Group ([M-15]⁺): A very common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a significant peak at m/z [M-15].

Loss of the Nitro Group ([M-46]⁺): The nitro group can be lost as a neutral NO₂ radical, leading to a fragment ion at m/z [M-46].

Loss of Nitric Oxide ([M-30]⁺): A common rearrangement in aromatic nitro compounds involves the loss of a neutral nitric oxide (NO) molecule, which would produce a peak at m/z [M-30].

Loss of Iodine ([M-127]⁺): The C-I bond can cleave to release an iodine radical, resulting in a fragment ion at m/z [M-127].

Loss of the Tert-butyl Group ([M-57]⁺): The entire tert-butyl group can be lost as a radical, leading to a peak at m/z [M-57].

The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed LossPredicted m/zSignificance
[M]⁺-~320Molecular Ion
[M-15]⁺Loss of •CH₃~305Indicates tert-butyl group
[M-30]⁺Loss of NO~290Characteristic of nitroarenes
[M-46]⁺Loss of •NO₂~274Indicates nitro group
[M-57]⁺Loss of •C(CH₃)₃~263Indicates tert-butyl group
[M-127]⁺Loss of •I~193Indicates iodine substituent

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC-UV, GC-MS)

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts and for accurately assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a powerful technique for the separation of compounds that are non-volatile or thermally sensitive. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Principle: In RP-HPLC, the sample is dissolved in a polar mobile phase and passed through a nonpolar stationary phase (e.g., C18-silica). The separation is based on the differential partitioning of the analytes between the two phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Methodology: A typical method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with a range of polarities.

Detection: A UV detector is commonly used in conjunction with HPLC. The detector is set to a wavelength where the analyte absorbs strongly (determined from its UV-Vis spectrum), allowing for sensitive detection and quantification. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While nitroanilines can be thermolabile, GC methods can be developed with careful optimization of parameters.

Principle: In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Methodology: For substituted anilines, a fused silica (B1680970) capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or SE-54), is often used. The temperature of the GC oven is programmed to increase gradually to facilitate the elution of compounds with different boiling points.

Detection: The separated components exiting the GC column are directly introduced into the ion source of a mass spectrometer. The MS provides mass spectra for each component, allowing for positive identification based on the molecular ion and fragmentation pattern. This makes GC-MS a powerful tool for both qualitative and quantitative analysis, confirming the identity of the main peak and any impurities.

The choice between HPLC and GC depends on the thermal stability and volatility of the compound and its potential impurities. For many substituted anilines, HPLC is often preferred to avoid potential degradation at high temperatures in the GC injector.

Table 4: Comparison of Chromatographic Methods for the Analysis of this compound

TechniqueStationary Phase (Example)Mobile/Carrier Phase (Example)DetectionKey Advantages
HPLC-UV C18-silica (nonpolar)Acetonitrile/Water (polar)UV-Vis DetectorSuitable for non-volatile and thermolabile compounds; robust and widely available.
GC-MS 5% Phenyl-methylpolysiloxane (nonpolar)Helium (inert gas)Mass SpectrometerHigh separation efficiency; provides structural information for peak identification.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of green synthetic routes for 4-(tert-butyl)-2-iodo-6-nitroaniline, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key areas for exploration include:

Solvent-Free or Aqueous Reactions: Investigating solid-state reactions or conducting syntheses in water would significantly reduce the reliance on volatile organic solvents. For instance, the principles demonstrated in the organic solvent-free preparation of 2,6-dibromo-4-nitroaniline (B165464) using bromide-bromate salts in an aqueous acidic medium could be adapted. chemicalbook.com

Catalytic Approaches: The use of heterogeneous catalysts, such as supported gold nanoparticles, has shown high chemoselectivity in the hydrogenation of nitro compounds to anilines. sigmaaldrich.com Exploring similar catalytic systems for the synthesis and transformations of this compound could lead to more efficient and recyclable processes.

Continuous-Flow Synthesis: Continuous-flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation. Developing a continuous-flow process for the nitration and iodination steps could lead to higher yields and purity. The successful metal-free reduction of nitro compounds to primary amines using trichlorosilane (B8805176) under continuous-flow conditions provides a relevant precedent. synquestlabs.com

Table 1: Comparison of Potential Green Synthesis Strategies

StrategyPotential AdvantagesKey Research Challenges
Aqueous Synthesis Reduced VOC emissions, lower cost, improved safety.Solubility of starting materials, control of side reactions.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification.Catalyst deactivation, selectivity in multifunctional compounds.
Continuous-Flow Chemistry Precise reaction control, scalability, enhanced safety.Reactor design for specific reactions, potential for clogging.

Exploration of Asymmetric Synthesis and Chiral Derivatives

The introduction of chirality into molecules is fundamental to the development of new pharmaceuticals and functional materials. The prochiral nature of the aniline (B41778) group in this compound presents an opportunity to explore its use in asymmetric synthesis.

Future research in this area could focus on:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines derived from anilines is a direct and efficient method for preparing valuable α-chiral amines. nih.gov Investigating the conversion of this compound into an imine followed by asymmetric hydrogenation could yield a range of enantioenriched products.

Organocatalysis: Chiral phosphoric acids and other organocatalysts have emerged as powerful tools for the enantioselective synthesis of chiral amines. bldpharm.com The application of these catalysts to reactions involving derivatives of this compound could provide access to novel chiral building blocks.

Synthesis of Chiral Ligands: Chiral amines are crucial components of many successful ligands used in transition-metal catalysis. The unique steric and electronic properties of chiral derivatives of this compound could lead to the development of novel ligands for a variety of asymmetric transformations.

Advanced Computational Studies on Reaction Dynamics and Catalytic Processes

Computational chemistry provides invaluable insights into reaction mechanisms, electronic properties, and spectroscopic characteristics of molecules. Advanced computational studies on this compound can guide experimental work and accelerate the discovery of new applications.

Promising areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the geometric and electronic structure of this compound and its derivatives. bldpharm.com Such studies can elucidate the effects of the substituents on the aromatic ring's reactivity and predict the outcomes of various chemical transformations. For instance, DFT has been used to study the halogen bonding abilities of nitrobenzene (B124822) and the reaction mechanisms of substituted anilines.

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of reactions involving this compound. This can help in understanding the detailed mechanisms of, for example, its synthesis or its participation in coupling reactions. Studies on the reaction mechanisms of polyhalogenated nitrobutadienes with anilines demonstrate the power of this approach.

Spectroscopic Property Prediction: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds derived from this compound. This is particularly useful for identifying transient intermediates or complex product mixtures.

Table 2: Potential Computational Research Projects

Research AreaComputational MethodExpected Outcome
Electronic Structure Analysis DFT, NBO analysisUnderstanding of substituent effects on reactivity and aromaticity.
Reaction Pathway Modeling Transition State Theory, IRC calculationsElucidation of reaction mechanisms and prediction of product selectivity.
Spectroscopic Simulation TD-DFT, GIAO-NMRAiding in the identification and characterization of novel derivatives.

Interdisciplinary Applications in Chemical Methodology Development

The unique combination of functional groups in this compound makes it a valuable scaffold for the development of new chemical methodologies with applications in various fields.

Future interdisciplinary research could explore:

Development of Novel Catalysts: Substituted anilines are precursors to a wide range of catalysts, including N-heterocyclic carbenes and other ligands for transition metals. The steric and electronic properties of this compound could be harnessed to create novel catalytic systems for challenging transformations. The use of substituted anilines in gold-catalyzed three-component reactions is a relevant example.

Materials Science Applications: Anilines are extensively used in the synthesis of conducting polymers, dyes, and other functional materials. The presence of a heavy iodine atom and a polar nitro group in this compound could lead to materials with interesting photophysical or electronic properties.

Synthesis of Biologically Active Molecules: Halogenated and nitrated anilines are common motifs in pharmaceuticals and agrochemicals. This compound could serve as a key intermediate in the synthesis of novel bioactive compounds. Its derivatives could be screened for a wide range of biological activities.

Q & A

Q. What are the recommended synthetic routes for 4-(tert-butyl)-2-iodo-6-nitroaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves sequential functionalization of an aniline precursor. First, introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Subsequent iodination can be achieved using N-iodosuccinimide (NIS) under controlled acidic conditions (e.g., H₂SO₄) to direct electrophilic substitution. Nitration is typically performed with HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Key factors:
  • Temperature : Lower temperatures (<10°C) during nitration reduce side-product formation.
  • Catalyst Purity : Trace impurities in AlCl₃ may lead to undesired alkylation byproducts .
  • Workup : Neutralization with NaHCO₃ after nitration minimizes decomposition of the nitro group.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and a distinct quartet near 30–35 ppm (¹³C). The iodine substituent induces deshielding in adjacent protons (e.g., aromatic protons ortho to iodine appear downfield at ~8.5 ppm) .
  • IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric stretching bands at 1520 cm⁻¹ and 1340 cm⁻¹. The tert-butyl C-H stretch appears at ~2960 cm⁻¹.
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ with isotopic peaks consistent with iodine (m/z ≈ 345–347).

Advanced Research Questions

Q. How do the electron-withdrawing nitro group and bulky tert-butyl substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The nitro group strongly deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability. In Suzuki-Miyaura couplings, the iodine acts as a leaving group, but steric hindrance from the tert-butyl group slows transmetallation. Strategies:
  • Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to mitigate steric effects.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of the iodinated intermediate.
  • Microwave Assistance : Short reaction times (10–15 min) at 100°C reduce decomposition .

Q. In multi-step syntheses involving this compound, what strategies mitigate competing side reactions such as dehalogenation or nitro group reduction?

  • Methodological Answer :
  • Dehalogenation Prevention : Avoid strong reducing agents (e.g., Zn/HCl). Use inert atmospheres (N₂/Ar) to prevent radical-mediated iodine loss.
  • Nitro Group Stability : Replace H₂/Pd-C with catalytic transfer hydrogenation (e.g., ammonium formate) for selective reduction of other functional groups.
  • Protection-Deprotection : Temporarily protect the amine with acetyl groups before iodination to prevent unwanted N-alkylation .

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from:
  • Polymorphism : Recrystallize from ethanol/water mixtures to isolate the most stable crystalline form.
  • Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
  • Instrument Calibration : Validate melting point apparatuses with standard references (e.g., pure benzoic acid, m.p. 122°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.